Indisulam

Description

Properties

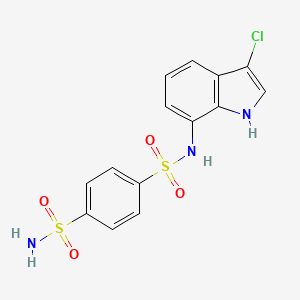

IUPAC Name |

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETFNECMODOHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168008 | |

| Record name | Indisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165668-41-7 | |

| Record name | Indisulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165668-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indisulam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165668417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDISULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ98J3NM90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Indisulam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indisulam, a novel sulfonamide anticancer agent, has garnered significant interest for its unique mechanism of action as a "molecular glue." This document provides an in-depth technical overview of the core mechanism by which indisulam exerts its anti-neoplastic effects. It details the molecular interactions, downstream cellular consequences, and key experimental evidence that have elucidated its function. This guide is intended to be a comprehensive resource for researchers and professionals in the field of oncology drug development, providing a foundation for further investigation and therapeutic application of indisulam and other molecular glues.

Core Mechanism of Action: Molecular Glue-Induced Protein Degradation

Indisulam functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1][2][3] Specifically, indisulam facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 (DDB1 and CUL4-associated factor 15) and the RNA-binding protein RBM39 (RNA Binding Motif Protein 39).[4][5]

This induced proximity leads to the polyubiquitination of RBM39 by the CRL4DCAF15 (Cullin-4-RING E3 ubiquitin ligase) complex.[4][5] Subsequently, the ubiquitinated RBM39 is targeted for degradation by the 26S proteasome.[4][6] The degradation of RBM39, a key splicing factor, results in widespread aberrant pre-mRNA splicing, leading to the production of non-functional proteins and ultimately causing cell cycle arrest, particularly in the G1 phase, and apoptosis in cancer cells.[7][8][9]

The anticancer activity of indisulam is therefore not due to the inhibition of a specific enzyme, but rather through the targeted degradation of a critical cellular protein. This mode of action places indisulam in the exciting and rapidly expanding class of targeted protein degradation therapeutics.

Signaling Pathway and Molecular Interactions

The central mechanism of indisulam action involves the hijacking of the ubiquitin-proteasome system to eliminate RBM39. The key molecular players and their interactions are depicted in the signaling pathway diagram below.

Caption: The core mechanism of action of indisulam.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of indisulam.

Table 1: In Vitro Anti-proliferative Activity of Indisulam in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT-116 | Colon Cancer | 0.56 | [3] |

| HeLa | Cervical Cancer | 287.5 (at 24h) | [10] |

| C33A | Cervical Cancer | 125.0 (at 24h) | [10] |

Table 2: Quantitative Analysis of RBM39 Degradation

| Cell Line | Treatment | Remaining RBM39 (%) | Method | Citation |

| SH-SY5Y | 3 µM indisulam | ~20% | Western Blot Densitometry | [7] |

| Patient AML Cells | 12.6 - 463 nM indisulam (IC50 for degradation) | 50% | Western Blot | [11] |

Table 3: Synergy Scores for Indisulam Combination Therapy

| Cell Line | Combination Agent | Synergy Score (Bliss) | Citation |

| A549 | SPHINX31 (SRPK1 inhibitor) | >10 | [12] |

| H2122 | SPHINX31 (SRPK1 inhibitor) | >10 | [12] |

| SUM159 | SPHINX31 (SRPK1 inhibitor) | >10 | [12] |

Key Experimental Protocols

Detailed methodologies for the key experiments that have defined indisulam's mechanism of action are provided below.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of indisulam on cancer cell lines.

Protocol (MTS Assay): [10]

-

Seed cancer cells (e.g., HeLa, C33A) at a density of 3,000 cells/well in 96-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of indisulam or DMSO as a vehicle control.

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

Add Cell Titer 96 AQueous One Solution Reagent (Promega) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the absorbance values of treated cells to the DMSO-treated control cells to determine the percentage of cell viability.

-

Calculate the IC50 value, the concentration of indisulam that causes 50% inhibition of cell growth.

Protocol (Resazurin Assay): [12][13]

-

Seed cells in 96-well plates and treat with indisulam and/or other compounds.

-

After the desired incubation period (e.g., 6 days), add resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure fluorescence using an appropriate plate reader (e.g., EnVision plate reader).

-

Normalize data to DMSO-treated control cells.

Western Blotting for RBM39 Degradation

Objective: To quantify the degradation of RBM39 protein in response to indisulam treatment.

-

Culture cells to a suitable confluency and treat with various concentrations of indisulam or DMSO for different time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the RBM39 band intensity to the loading control.

CRISPR-Cas9 Screens for Sensitivity and Resistance

Objective: To identify genes that, when knocked out, either sensitize or confer resistance to indisulam treatment.

Protocol (Dropout Screen for Synthetic Lethality): [12][13]

-

Transduce a cancer cell line (e.g., A549) with a lentiviral-based single-guide RNA (sgRNA) library (e.g., human kinome library) at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.

-

Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Split the cell population into two groups: one treated with a sub-lethal dose of indisulam and the other with DMSO as a control.

-

Culture the cells for a sufficient period to allow for the dropout of cells with sgRNAs targeting essential genes in the presence of the drug (e.g., 10 days).

-

Harvest the cells and isolate genomic DNA.

-

Amplify the sgRNA-containing regions by PCR.

-

Sequence the amplified sgRNAs using next-generation sequencing (NGS).

-

Analyze the sequencing data to identify sgRNAs that are depleted in the indisulam-treated population compared to the control. These depleted sgRNAs target genes that are synthetic lethal with indisulam.

Protocol (Resistance Screen): [2][12]

-

Follow a similar procedure as the dropout screen, but treat the cells with a lethal dose of indisulam.

-

Identify sgRNAs that are enriched in the surviving cell population. These sgRNAs target genes whose loss confers resistance to indisulam.

Caption: A generalized workflow for CRISPR-Cas9 screens.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

Objective: To demonstrate the indisulam-dependent interaction between DCAF15 and RBM39.

Protocol: [15]

-

Co-transfect cells (e.g., 293T) with plasmids encoding tagged versions of DCAF15 (e.g., DCAF15-3xFLAG) and RBM39 (e.g., RBM39-HA).

-

Treat the cells with a proteasome inhibitor (e.g., MLN-4924) to prevent the degradation of RBM39, followed by treatment with indisulam or DMSO.

-

Lyse the cells in a suitable lysis buffer.

-

Incubate the cell lysates with anti-FLAG antibody-conjugated beads to immunoprecipitate DCAF15-3xFLAG and any interacting proteins.

-

Wash the beads to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by western blotting using antibodies against the HA-tag (to detect RBM39-HA) and the FLAG-tag (to detect DCAF15-3xFLAG).

-

The presence of an HA-tagged RBM39 band in the indisulam-treated sample, but not in the DMSO-treated sample, confirms the indisulam-dependent interaction.

Determinants of Sensitivity and Resistance

The efficacy of indisulam is not uniform across all cancer types, and understanding the factors that govern sensitivity and resistance is crucial for its clinical development.

Caption: Key determinants of sensitivity and resistance to indisulam.

Sensitivity:

-

DCAF15 Expression: High expression levels of DCAF15 are strongly correlated with sensitivity to indisulam, as it is the direct target of the drug-RBM39 complex.[4][5]

-

Synthetic Lethality: The loss of certain genes, such as SRPK1, can create a synthetic lethal interaction with indisulam, sensitizing cancer cells to the drug.[12][16]

-

RBM39 Dependency: Tumors that are highly dependent on the splicing activity of RBM39 for their survival are more susceptible to its degradation.

Resistance:

-

RBM39 Mutations: Mutations in the RRM2 domain of RBM39 can prevent its interaction with the indisulam-DCAF15 complex, thereby blocking its degradation and conferring resistance.[4][6]

-

Loss of E3 Ligase Components: Loss-of-function mutations or deletions in DCAF15, DDA1, or CAND1, which are all components or regulators of the CRL4DCAF15 E3 ligase complex, can impair the ubiquitination and degradation of RBM39, leading to resistance.[2][12][16]

Conclusion and Future Directions

Indisulam represents a paradigm-shifting approach to cancer therapy by co-opting the cell's own protein degradation machinery to eliminate a key oncoprotein. The elucidation of its mechanism of action as a molecular glue that degrades RBM39 has opened up new avenues for research and development. Future efforts will likely focus on:

-

Biomarker Development: Identifying robust biomarkers, such as DCAF15 expression levels and RBM39 mutation status, to select patients most likely to respond to indisulam therapy.

-

Combination Therapies: Exploring rational combination strategies, such as with SRPK1 inhibitors, to enhance efficacy and overcome resistance.

-

Novel Molecular Glues: Designing new molecular glues that can target other currently "undruggable" proteins for degradation.

This technical guide provides a solid foundation for understanding the intricate mechanism of indisulam. As research in the field of targeted protein degradation continues to accelerate, the principles learned from indisulam will undoubtedly pave the way for a new generation of highly specific and effective cancer therapeutics.

References

- 1. A phase I and pharmacokinetic study of indisulam in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic and compound screens uncover factors modulating cancer cell response to indisulam | Life Science Alliance [life-science-alliance.org]

- 3. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genetic and compound screens uncover factors modulating cancer cell response to indisulam | Life Science Alliance [life-science-alliance.org]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Indisulam as a Molecular Glue: A Technical Guide to the Degradation of RBM39

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indisulam, a novel aryl sulfonamide, has emerged as a compelling example of a "molecular glue," a class of small molecules that induce the interaction between two proteins that do not normally associate. This guide provides an in-depth technical overview of indisulam's mechanism of action, focusing on its ability to selectively target the RNA-binding protein RBM39 for degradation. By recruiting RBM39 to the DCAF15 E3 ubiquitin ligase complex, indisulam triggers a cascade of events leading to aberrant RNA splicing and potent anti-cancer activity in various preclinical models. This document details the core molecular interactions, summarizes key quantitative data, provides experimental protocols for studying indisulam's effects, and visualizes the relevant biological pathways.

Mechanism of Action: Gluing RBM39 to its Demise

Indisulam's primary mechanism of action involves its function as a molecular glue that facilitates the formation of a ternary complex between the splicing factor RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor.[1][2][3] This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[4][5][6] The degradation of RBM39, a key component of the spliceosome, results in widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[7][8][9] The sensitivity of cancer cells to indisulam has been correlated with the expression levels of DCAF15.[6][10]

The structural basis for this interaction has been elucidated, revealing that indisulam binds to a pocket on DCAF15, creating a novel surface that is then recognized by the RRM2 domain of RBM39.[1][3][11] This precise molecular recognition underscores the specificity of indisulam's action.

References

- 1. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. aacrjournals.org [aacrjournals.org]

Indisulam's Molecular Glue Mechanism: A Technical Guide to the Degradation of Splicing Factor RBM39

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indisulam, an aryl sulfonamide, has emerged as a compelling anti-cancer agent with a unique mechanism of action. It functions as a "molecular glue," inducing the degradation of the RNA-binding motif protein 39 (RBM39), a key regulator of pre-mRNA splicing.[1][2][3] This targeted protein degradation leads to widespread splicing alterations and subsequent cell cycle arrest and apoptosis in cancer cells, particularly those of hematopoietic and lymphoid origin.[1][2][4] This technical guide provides an in-depth exploration of the indisulam-RBM39 axis, detailing the molecular mechanism, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the critical pathways and workflows.

The Indisulam-RBM39-DCAF15 Axis: A Molecular Glue Paradigm

Indisulam's anti-cancer activity is contingent on the presence of the DCAF15 E3 ubiquitin ligase substrate receptor.[1][2] Indisulam acts as a molecular glue, facilitating a novel protein-protein interaction between DCAF15 and RBM39.[1][5] This ternary complex formation leads to the polyubiquitination of RBM39 by the CUL4-DCAF15 E3 ubiquitin ligase complex, marking it for degradation by the proteasome.[1][2][5] The degradation of RBM39, a crucial component of the spliceosome, results in aberrant pre-mRNA splicing, leading to anti-tumor effects.[2][3] The sensitivity of cancer cells to indisulam correlates with the expression levels of DCAF15.[2][3]

Signaling Pathway of Indisulam-Mediated RBM39 Degradation

Caption: Indisulam-mediated degradation of RBM39 signaling pathway.

Quantitative Analysis of Indisulam Activity

The efficacy of indisulam is concentration and time-dependent, and varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: Half-maximal Inhibitory Concentration (IC50) of Indisulam in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| J.gamma1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 0.01 | 72 | [1] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 0.01 | 72 | [1] |

| HeLa | Cervical Cancer | 287.5 | 24 | [6] |

| C33A | Cervical Cancer | 125.0 | 24 | [6] |

| Panc10.05 | Pancreatic Cancer | ~0.5 | - | [7] |

| H2122 | Lung Cancer | ~0.05 | - | [7] |

| SUM159 | Breast Cancer | ~0.4 | - | [7] |

| A549 | Lung Cancer | ~0.4 | 96 | [7] |

Table 2: Indisulam-Induced RBM39 Degradation

| Cell Line | Indisulam Concentration (µM) | Treatment Duration (hours) | RBM39 Degradation | Reference |

| AMKL cells | 5 | 24 | Almost complete degradation | [4] |

| IMR-32 | 5 | 6 | Significant downregulation | [8] |

| SH-SY5Y | 3 | 24 | ~80% degradation | [9] |

| SH-SY5Y | 10 (dCeMM1) | 24 | ~90% degradation | [9] |

| HCT116 | 10 | 4 | Substantial downregulation of RBM39 and RBM23 | [10] |

| AML patient cells | 0.0126 - 0.463 | 6 | Dose-dependent degradation (IC50 for degradation) | [11] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate DCAF15-RBM39 Interaction

This protocol is designed to confirm the indisulam-dependent interaction between DCAF15 and RBM39.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Indisulam (and DMSO as vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-DCAF15, anti-RBM39, and appropriate isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of indisulam or DMSO for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-DCAF15) or control IgG overnight at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using the anti-RBM39 antibody to detect the co-immunoprecipitated protein.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation of DCAF15 and RBM39.

Western Blotting for RBM39 Degradation

This protocol quantifies the reduction in RBM39 protein levels following indisulam treatment.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-RBM39 and a loading control (e.g., anti-GAPDH, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-RBM39 and loading control antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities for RBM39 and the loading control. Normalize the RBM39 signal to the loading control to determine the relative protein levels.

Experimental Workflow: Western Blotting

Caption: Workflow for Western Blot analysis of RBM39 degradation.

Conclusion

Indisulam's ability to induce the degradation of RBM39 through a molecular glue mechanism represents a promising strategy in cancer therapy.[12][13] The dependence of its activity on DCAF15 expression highlights a potential biomarker for patient selection in clinical trials.[2][3] The detailed understanding of this pathway and the availability of robust experimental protocols are crucial for further research into the therapeutic potential of indisulam and for the development of novel molecular glue degraders targeting other challenging cancer-related proteins. The structural elucidation of the DCAF15-indisulam-RBM39 complex provides a blueprint for the rational design of new therapeutics in this class.[5][14]

References

- 1. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA‐binding motif protein 39 (RBM39): An emerging cancer target | Semantic Scholar [semanticscholar.org]

- 13. rna-binding-motif-protein-39-rbm39-an-emerging-cancer-target - Ask this paper | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Indisulam and DCAF15 E3 Ligase Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the anticancer agent indisulam and the DCAF15 E3 ubiquitin ligase complex. It details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated biological pathways and workflows.

Executive Summary

Indisulam is an aryl sulfonamide that exhibits anticancer activity by inducing the degradation of the essential mRNA splicing factor, RNA Binding Motif Protein 39 (RBM39).[1][2][3][4] This action is not a result of direct inhibition but rather through a novel mechanism where indisulam functions as a "molecular glue."[5][6] The drug mediates the formation of a ternary complex between the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase, and RBM39.[3][7] This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[2][3][4][7] The loss of RBM39 causes widespread aberrations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells, particularly those of hematopoietic and lymphoid lineage which often exhibit higher DCAF15 expression.[3][8][9][10] Understanding the structural and kinetic basis of this interaction is crucial for leveraging the DCAF15 E3 ligase for future targeted protein degradation strategies.

Mechanism of Action: A Molecular Glue Interaction

The central mechanism of indisulam's action is the neofunctionalization of the DCAF15 E3 ligase to recognize RBM39 as a substrate.

-

Indisulam Binding: Indisulam binds to a shallow, non-conserved pocket on the surface of the DCAF15 substrate receptor.[11] This binding alone is of weak affinity.[5][6]

-

Ternary Complex Formation: The binding of indisulam remodels the surface of DCAF15, creating a novel composite interface. This new surface has a high affinity for the second RNA recognition motif (RRM2) domain of RBM39.[1][6][11] Indisulam acts as a molecular glue, bridging the interaction between DCAF15 and RBM39, with the drug making contacts with both proteins to stabilize the ternary complex.[1][2][5]

-

Ubiquitination: The recruitment of RBM39 to the DCAF15-DDB1-CUL4A E3 ligase complex positions it for polyubiquitination by an associated E2 ubiquitin-conjugating enzyme.

-

Proteasomal Degradation: Polyubiquitinated RBM39 is recognized and subsequently degraded by the 26S proteasome.[2][3][4][7]

-

Downstream Cellular Effects: The degradation of RBM39, an essential splicing factor, leads to significant defects in pre-mRNA splicing.[3][7][12] This disruption of normal RNA processing results in cell cycle arrest (primarily at the G1/S transition) and apoptosis, underlying indisulam's cytotoxic effects in sensitive cancer cells.[6][9][10]

Quantitative Data

The interaction between indisulam, DCAF15, and RBM39 has been characterized by various biophysical and structural methods, yielding critical quantitative data.

| Interacting Molecules | Method | Affinity Constant (KD / Ki) | Reference |

| Indisulam to DCAF15–DDB1–DDA1 | ITC | > 50 µM | [5] |

| Indisulam to DCAF15–DDB1(ΔBPB)–DDA1 | ITC | ~17 µM | [6] |

| E7820 (Indisulam analog) to DCAF15 | TR-FRET | Ki = 2.9 µM | [11] |

| RBM39(RRM2) to DDB1-DCAF15 (in presence of E7820) | TR-FRET | KDapp = 2.0 µM | [11] |

| RBM39(Δ150) to DCAF15–DDB1–DDA1 (in presence of Indisulam) | SPR | KD = 109 nM | [6] |

| RBM39(RRM2) to DCAF15–DDB1–DDA1 (in presence of Indisulam) | SPR | KD = 135 nM | [6] |

Note: The significantly higher affinity in the presence of all three components highlights the cooperative nature of the ternary complex formation.

| Complex | Method | Resolution | PDB ID | Reference |

| DCAF15–DDB1–DDA1–indisulam–RBM39(RRM2) | X-ray Crystallography | 2.30 Å | 6UD7 | [1][5][13] |

| DCAF15–DDB1–DDA1–indisulam–RBM39(RRM2) | Cryo-Electron Microscopy | 3.54 Å | N/A | [5] |

| DDB1-DDA1-DCAF15-indisulam-RBM39 | X-ray Crystallography | 2.90 Å | 6Q0W | [14] |

| Cell Line | Treatment | Observation | Method | Reference |

| HCT116 | 10 µM Indisulam for 4h | RBM39 and RBM23 are the only proteins significantly downregulated (log2FC < -1) | Quantitative Proteomics | [1][15] |

| IMR-32 | 5 µM Indisulam for 6h | RBM39 is the most significantly downregulated protein | Quantitative Proteomics | [16] |

| SH-SY5Y | 3 µM Indisulam for ≥6h | ~80% degradation of RBM39 observed | HTRF Assay | [17] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon the research into the indisulam-DCAF15 interaction.

This protocol aims to determine the high-resolution atomic structure of the DCAF15–DDB1–DDA1–indisulam–RBM39(RRM2) complex.[1][5]

-

Protein Expression and Purification:

-

The DCAF15–DDB1–DDA1 complex is co-expressed using a baculovirus system in Sf21 insect cells. Proteins are typically tagged (e.g., with His or Strep tags) for purification.

-

The human RBM39 RRM2 domain (residues containing the degron motif) is expressed in E. coli and purified separately.

-

Purification is achieved through a series of chromatography steps, including affinity, ion exchange, and size-exclusion chromatography, to ensure high purity and homogeneity.

-

-

Complex Reconstitution:

-

The purified DCAF15 complex and the RBM39(RRM2) domain are mixed in a slight molar excess of RBM39.

-

Indisulam, dissolved in a suitable solvent like DMSO, is added to the protein mixture to a final concentration typically between 20-50 µM. The mixture is incubated to allow for stable complex formation.

-

-

Crystallization:

-

The reconstituted ternary complex is concentrated to an appropriate level (e.g., 5-10 mg/mL).

-

Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with a wide range of commercial and custom-made screens.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using known structures of DDB1 or similar proteins as search models. The final model is built and refined to high resolution (e.g., 2.3 Å).[1][13]

-

SPR is used to measure the binding affinity and kinetics of the indisulam-dependent interaction in real-time.[6]

-

Chip Preparation:

-

A streptavidin (SA) sensor chip is used.

-

Biotinylated DCAF15-DDB1-DDA1 complex is captured and immobilized on the chip surface to a level of approximately 500 resonance units (RU).

-

-

Analyte Preparation and Injection:

-

A running buffer (e.g., 50 mM HEPES, 300 mM NaCl, 1 mM TCEP, 0.05% Tween-20) is supplemented with a constant concentration of indisulam (e.g., 20 µM) to ensure the formation of the ternary complex on the chip surface.

-

Serial dilutions of the analyte, RBM39(RRM2) or RBM39(Δ150), are prepared in the indisulam-containing running buffer.

-

The different concentrations of RBM39 are injected sequentially over the chip surface, allowing for association and dissociation phases to be recorded. A buffer-only injection serves as a control.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

This protocol identifies which proteins are degraded in cells following indisulam treatment.[1][15]

-

Cell Culture and Treatment:

-

A sensitive cell line (e.g., HCT116) is cultured to ~80% confluency.

-

Cells are treated in biological replicates with either a vehicle control (e.g., 0.1% DMSO) or a specific concentration of indisulam (e.g., 10 µM) for a defined period (e.g., 4-6 hours).

-

-

Cell Lysis and Protein Digestion:

-

Cells are harvested and lysed in a buffer containing urea and protease inhibitors.

-

Protein concentration is determined (e.g., using a BCA assay).

-

Equal amounts of protein from each sample are reduced, alkylated, and digested into peptides, typically using trypsin.

-

-

Mass Spectrometry (MS):

-

Peptides are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

The mass spectrometer acquires fragmentation spectra of the peptides for identification and quantification.

-

-

Data Analysis:

-

The raw MS data is processed using software (e.g., MaxQuant) to identify peptides and proteins.

-

Label-free quantification (LFQ) or isobaric labeling (TMT/iTRAQ) is used to determine the relative abundance of proteins between the indisulam-treated and control samples.

-

Statistical analysis is performed to identify proteins that are significantly downregulated. Results are often visualized using a volcano plot.

-

CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment by measuring changes in protein thermal stability.[18][19][20][21][22]

-

Cell Treatment:

-

Intact cells are treated with indisulam or a vehicle control for a specified time to allow for drug uptake and binding.

-

-

Thermal Challenge:

-

The cell suspensions are divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3 minutes). This creates a temperature gradient.

-

-

Lysis and Fractionation:

-

Cells are lysed, often by freeze-thaw cycles.

-

The soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

-

-

Protein Quantification:

-

The amount of soluble DCAF15 remaining at each temperature is quantified in both the drug-treated and control samples. This can be done by Western Blot, ELISA, or high-throughput methods like HTRF or AlphaLISA.

-

-

Data Analysis:

-

A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in this curve to higher temperatures in the drug-treated sample compared to the control indicates that the drug has bound to and stabilized the target protein, confirming engagement.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The structural basis of Indisulam-mediated recruitment of RBM39 to the DCAF15-DDB1-DDA1 E3 ligase complex | bioRxiv [biorxiv.org]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. biorxiv.org [biorxiv.org]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drugtargetreview.com [drugtargetreview.com]

The Molecular Glue Indisulam: A Technical Guide to its Impact on Pre-mRNA Splicing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indisulam, an aryl sulfonamide, has emerged as a potent anti-cancer agent with a unique mechanism of action that fundamentally alters the pre-mRNA splicing landscape within tumor cells. This technical guide provides an in-depth exploration of indisulam's molecular mechanism, its effects on cellular processes, and detailed methodologies for its study. Indisulam functions as a "molecular glue," inducing the proximity of the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, a key component of the spliceosome. The depletion of RBM39 results in widespread alterations in pre-mRNA splicing, including exon skipping and intron retention, ultimately triggering cell cycle arrest and apoptosis in cancer cells. This document serves as a comprehensive resource for researchers investigating indisulam and its therapeutic potential.

Core Mechanism of Action: RBM39 Degradation

Indisulam's primary anti-neoplastic activity stems from its ability to hijack the ubiquitin-proteasome system to selectively degrade the RNA-binding protein RBM39.[1][2][3][4] This process is initiated by indisulam acting as a molecular glue, facilitating a novel protein-protein interaction between RBM39 and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[2][5][6]

The key steps in this mechanism are:

-

Binding to DCAF15: Indisulam binds to a pocket on DCAF15, creating a new surface that has a high affinity for RBM39.

-

Recruitment of RBM39: The indisulam-DCAF15 complex then recruits RBM39.

-

Ubiquitination: Once brought into proximity, the E3 ligase complex polyubiquitinates RBM39.

-

Proteasomal Degradation: The polyubiquitinated RBM39 is recognized and degraded by the proteasome.

This targeted degradation of RBM39 is the central event that triggers the downstream effects on pre-mRNA splicing.[1][3] The expression level of DCAF15 has been shown to correlate with the sensitivity of cancer cell lines to indisulam, making it a potential biomarker for treatment response.[6][7][8][9]

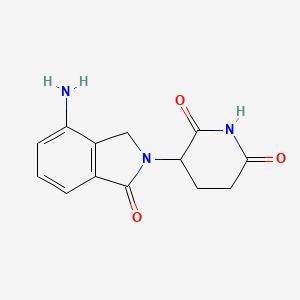

Figure 1. Indisulam-mediated degradation of RBM39.

Impact on Pre-mRNA Splicing and Cellular Fate

The degradation of RBM39 leads to significant disruption of the normal pre-mRNA splicing process.[10] RBM39 is a component of the spliceosome, and its absence results in a failure to correctly recognize and process exons and introns. This leads to a variety of splicing errors, with the most common being:

-

Exon Skipping: Exons that should be included in the mature mRNA are omitted.[11][12]

-

Intron Retention: Introns that should be removed are retained in the final mRNA molecule.[11]

These splicing alterations can have profound effects on the resulting proteins, leading to the production of non-functional or truncated proteins, or the downregulation of essential proteins. The widespread mis-splicing of transcripts encoding proteins critical for cell survival, such as those involved in cell cycle regulation and DNA repair, ultimately leads to G1 or G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[10][13][14][15]

Figure 2. Downstream cellular effects of indisulam.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of indisulam.

Table 1: In Vitro Cytotoxicity of Indisulam in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HCT-116 | Colorectal Cancer | 0.56 | [16] |

| HeLa | Cervical Cancer | 287.5 (at 24h) | [15][17] |

| C33A | Cervical Cancer | 125.0 (at 24h) | [15][17] |

| CMK | Acute Megakaryoblastic Leukemia | <1 | [13] |

| MEG01 | Acute Megakaryoblastic Leukemia | <1 | [13] |

| M07e | Acute Megakaryoblastic Leukemia | <1 | [13] |

| U937 | Histiocytic Lymphoma | >1 | [13] |

| K562 | Chronic Myeloid Leukemia | >1 | [13] |

| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | Sensitive | [12] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Sensitive | [12] |

Table 2: RBM39 Degradation and Splicing Events

| Cell Line | Treatment | RBM39 Degradation | Major Splicing Events | Citation(s) |

| IMR-32 | 5 µM Indisulam (6h) | ~9-fold reduction | Exon Skipping, Intron Retention | [15][16] |

| HCT-116 | Indisulam | Significant | Exon Skipping, Intron Retention | [14] |

| NALM6 | EHT1610 (DYRK1A inhibitor) | Not directly measured | Exon Skipping in RBM39 | [18] |

| T-ALL cell lines | 5 µM Indisulam (16h) | Significant | 9429 exon skipping events | [12] |

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on acute megakaryoblastic leukemia cells.[13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Drug Treatment: Treat cells with a serial dilution of indisulam (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the DMSO-treated control and determine the IC50 value using appropriate software.

In Vitro Ubiquitination Assay

This protocol provides a general framework for assessing indisulam-mediated RBM39 ubiquitination in a cell-free system.[2][19][20]

-

Reaction Mix Preparation: In a microcentrifuge tube, combine the following components on ice:

-

Recombinant E1 activating enzyme (e.g., 50-100 nM)

-

Recombinant E2 conjugating enzyme (e.g., 200-500 ng)

-

Recombinant CUL4-DCAF15 E3 ligase complex (e.g., 200-500 ng)

-

Recombinant RBM39 (substrate) (e.g., 500 ng)

-

Ubiquitin (e.g., 5 µg)

-

Indisulam or DMSO (vehicle control)

-

ATP (e.g., 2-5 mM)

-

10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

Nuclease-free water to a final volume of 30-50 µL.

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against RBM39 and ubiquitin to detect polyubiquitinated RBM39.

Figure 3. Workflow for an in vitro ubiquitination assay.

RNA-Sequencing and Alternative Splicing Analysis

This protocol outlines a general workflow for analyzing indisulam-induced changes in pre-mRNA splicing.[21][22][23][24][25]

-

Cell Treatment and RNA Extraction: Treat cancer cells with indisulam or DMSO for a specified time (e.g., 16-24 hours). Extract total RNA using a standard method (e.g., TRIzol).

-

Library Preparation:

-

Assess RNA quality and quantity.

-

Perform poly(A) selection or ribosomal RNA depletion.

-

Fragment the RNA and synthesize cDNA.

-

Ligate sequencing adapters and perform library amplification.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatics Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Differential Splicing Analysis: Use specialized software (e.g., rMATS, DEXSeq) to identify and quantify alternative splicing events (exon skipping, intron retention, etc.) that are significantly different between indisulam- and DMSO-treated samples.[11][12][14]

-

Visualization: Use tools like Sashimi plots to visualize the alternative splicing events.[26]

-

Conclusion

Indisulam represents a promising therapeutic agent that targets a fundamental vulnerability in cancer cells – their reliance on proper pre-mRNA splicing. By acting as a molecular glue to induce the degradation of the essential splicing factor RBM39, indisulam triggers a cascade of events leading to widespread splicing alterations and ultimately, cancer cell death. The continued investigation into the nuances of its mechanism and the identification of predictive biomarkers will be crucial for its successful clinical application. This technical guide provides a foundational understanding and practical methodologies for researchers dedicated to advancing the study of this innovative anti-cancer strategy.

References

- 1. A phase I and pharmacokinetic study of indisulam in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proximity Labeling, Quantitative Proteomics, and Biochemical Studies Revealed the Molecular Mechanism for the Inhibitory Effect of Indisulam on the Proliferation of Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 7. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic and compound screens uncover factors modulating cancer cell response to indisulam | Life Science Alliance [life-science-alliance.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis of RNA-binding and autoregulation by the cancer-associated splicing factor RBM39 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Molecular Glue Degraders via Isogenic Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 21. Alternative splicing detection workflow needs a careful combination of sample prep and bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. RNA Library Preparation [illumina.com]

- 26. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Indisulam-Induced Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indisulam is an aryl sulfonamide that has emerged as a powerful tool in the field of targeted protein degradation. It functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39. This guide provides a comprehensive technical overview of the core mechanism of indisulam-induced protein degradation, detailing the key molecular players, downstream cellular consequences, and essential experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively investigate and harness this targeted protein degradation pathway.

The Core Mechanism: A Molecular Glue for Targeted Degradation

Indisulam's primary mechanism of action involves its function as a molecular glue that fosters a novel protein-protein interaction, leading to the targeted degradation of RNA-binding motif protein 39 (RBM39).[1][2][3] This process is mediated by the DDB1- and CUL4-associated factor 15 (DCAF15), which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex, CRL4.[4][5]

In the absence of indisulam, DCAF15 and RBM39 do not significantly interact. However, indisulam binds to a pocket on DCAF15, creating a composite interface that is recognized by the RRM2 domain of RBM39.[4] This ternary complex formation of DCAF15-indisulam-RBM39 brings RBM39 into proximity with the E3 ubiquitin ligase machinery.[4] Consequently, RBM39 is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[2][4] The degradation of RBM39 leads to widespread alterations in pre-mRNA splicing, ultimately resulting in cell cycle arrest, apoptosis, and potent anti-tumor activity in various cancer models.

Key Molecular Players

| Component | Description |

| Indisulam | A small molecule aryl sulfonamide that acts as the "molecular glue." |

| DCAF15 | The substrate receptor of the CRL4 E3 ubiquitin ligase complex. It directly binds to indisulam.[4][5] |

| RBM39 | RNA-binding motif protein 39, the primary substrate targeted for degradation by the indisulam-DCAF15 complex. It is an essential splicing factor. |

| CRL4 | Cullin-RING Ligase 4, a multi-subunit E3 ubiquitin ligase that, with DCAF15 as the substrate receptor, mediates the ubiquitination of RBM39. |

| Ubiquitin | A small regulatory protein that is attached to RBM39 in a chain, marking it for proteasomal degradation. |

| 26S Proteasome | A large protein complex that recognizes and degrades polyubiquitinated proteins. |

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of indisulam in various cancer cell lines.

Table 1: IC50 Values for Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Cancer | 0.56 | [1] |

| HeLa | Cervical Cancer | 287.5 (at 24h) | [1] |

| C33A | Cervical Cancer | 125.0 (at 24h) | [1] |

| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | <0.08 | [2] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | <0.08 | [2] |

| IMR-32 | Neuroblastoma | ~0.1 | [6] |

| BE2C | Neuroblastoma | ~0.25 | [6] |

Table 2: RBM39 Degradation Kinetics

| Cell Line | Indisulam Conc. (µM) | Time (hours) | % RBM39 Remaining | Reference |

| SH-SY5Y | 3 | 24 | ~20% | [7] |

| IMR-32 | 1 or 10 | 0.5 - 24 | Dose- and time-dependent degradation | [8] |

| KELLY | 1 or 10 | 0.5 - 24 | Dose- and time-dependent degradation | [8] |

| HCT-116 | 2 | 2, 4, 8, 12, 24 | Time-dependent degradation | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various published studies and represent a standard approach.

Western Blotting for RBM39 Degradation

This protocol is for assessing the levels of RBM39 protein following indisulam treatment.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of indisulam or DMSO (vehicle control) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against RBM39 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.

Cell Viability Assays

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[2]

-

Drug Treatment: Treat the cells with a serial dilution of indisulam for 24, 48, or 72 hours.

-

Reagent Incubation: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value.

This assay assesses the long-term proliferative capacity of cells after drug treatment.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Drug Treatment: Treat the cells with various concentrations of indisulam.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Co-Immunoprecipitation (Co-IP)

This technique is used to study the indisulam-dependent interaction between DCAF15 and RBM39.

-

Cell Transfection and Treatment: Co-transfect cells with plasmids encoding tagged versions of DCAF15 and RBM39 (e.g., FLAG-DCAF15 and HA-RBM39). Treat the cells with indisulam or DMSO.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., HA-RBM39) by Western blotting.

Molecular Glue Mechanism Visualization

The following diagram illustrates the logical relationship of the molecular glue mechanism, where indisulam acts as an adhesive to bridge the interaction between the E3 ligase substrate receptor and the target protein.

Conclusion

Indisulam-induced degradation of RBM39 represents a paradigm of targeted protein degradation with significant therapeutic potential, particularly in oncology. Understanding the intricate molecular mechanism and mastering the key experimental techniques are crucial for researchers aiming to explore and exploit this pathway for drug discovery and development. This guide provides a solid foundation for such endeavors, offering both the theoretical framework and practical methodologies necessary for advancing research in this exciting field.

References

- 1. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Pharmacological depletion of RNA splicing factor RBM39 by indisulam synergizes with PARP inhibitors in high-grade serous ovarian carcinoma | bioRxiv [biorxiv.org]

- 5. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. patents.justia.com [patents.justia.com]

The Role of Indisulam in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indisulam (E7070) is a novel sulfonamide anticancer agent that has garnered significant interest for its unique mechanism of action that ultimately leads to cell cycle arrest and apoptosis in cancer cells. Initially identified through phenotypic screens for its antiproliferative properties, the precise molecular workings of indisulam have been elucidated to involve its function as a "molecular glue." This guide provides an in-depth examination of the core mechanism by which indisulam induces cell cycle arrest, focusing on the targeted degradation of the RNA-binding motif protein 39 (RBM39), the subsequent disruption of pre-mRNA splicing, and the downstream effects on key cell cycle regulators. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: A Molecular Glue for Targeted Degradation

The primary mechanism of indisulam's anticancer activity is not direct enzyme inhibition, but rather the induced degradation of a specific cellular protein. Indisulam acts as a molecular glue, facilitating the formation of a ternary complex between the DDB1 and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, and the RNA-binding motif protein 39 (RBM39).[1][2][3] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.[1][4][5][6] The degradation of RBM39, an essential pre-mRNA splicing factor, is the pivotal event that triggers downstream cellular consequences, including widespread splicing abnormalities and cell cycle arrest.[1][7][8] The sensitivity of cancer cell lines to indisulam often correlates with the expression levels of DCAF15.[1][6]

Impact on Cell Cycle Progression

The degradation of RBM39 leads to widespread alterations in pre-mRNA splicing, affecting thousands of genes.[6] This disruption of the normal splicing landscape is a key contributor to indisulam's cytotoxic effects. The mis-splicing of critical genes involved in cell cycle regulation leads to the arrest of cancer cells in specific phases of the cell cycle.

Studies have demonstrated that indisulam treatment can induce cell cycle arrest in both the G1 and G2/M phases .[7][8][9][10]

-

G1 Arrest: Some studies report that indisulam causes an arrest in the G1 phase of the cell cycle.[2][9] This is associated with the suppression of cyclin E expression and the phosphorylation of cyclin-dependent kinase 2 (CDK2), both of which are crucial for the G1 to S phase transition.[11] In some non-small cell lung cancer (NSCLC) cell lines, indisulam treatment led to an induction of G1-S cell cycle arrest with a corresponding up-regulation of p53 and p21.[12]

-

G2/M Arrest: Other studies, particularly in models of T-cell acute lymphoblastic leukemia (T-ALL) and neuroblastoma, have shown that indisulam treatment leads to a significant increase in the proportion of cells in the G2 phase.[7][10] Pathway analysis of genes with altered splicing following indisulam treatment revealed an impact on pathways involved in the G2-M phase of the cell cycle.[10]

This variability in the specific phase of cell cycle arrest may be dependent on the cancer type and the specific genetic context of the cells. The overarching mechanism, however, remains the degradation of RBM39 leading to catastrophic splicing errors that activate cell cycle checkpoints.

Quantitative Data on Indisulam's Effects

The following tables summarize quantitative data from various studies, illustrating the efficacy of indisulam across different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Indisulam in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT-116 | Colon Cancer | 0.56 | 72 | [2] |

| KNS-42 | Pediatric High-Grade Glioma | ~32 (Total inhibition of clonogenicity) | Not specified | [13] |

| SF188 | Pediatric High-Grade Glioma | ~256 (Total inhibition of clonogenicity) | Not specified | [13] |

| A549 | Lung Cancer | Moderately sensitive | 72 | [3] |

| SUM159 | Breast Cancer | Resistant (up to 2 µM) | 72 | [3] |

Table 2: Effect of Indisulam on Cell Cycle Distribution in T-ALL Cells

| Treatment | Cell Line | % of Cells in G1 Phase | % of Cells in G2 Phase | Reference |

| Control | J.gamma1 | Not specified | Not specified | [7] |

| Indisulam | J.gamma1 | Decreased | Significantly Increased | [7] |

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize the effects of indisulam on the cell cycle.

Cell Viability and Proliferation Assay (SRB Assay)

This protocol is used to determine the cytotoxic effects of indisulam on cancer cell lines.

-

Cell Seeding: Seed human ovarian cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with increasing concentrations of indisulam for 72 hours.

-

Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Stain the cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and then solubilize the bound dye with 10 mM Tris base (pH 10.5).

-

Measurement: Measure the absorbance at 510 nm using a microplate reader. The concentration causing 50% growth inhibition (IC50) is then calculated.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after indisulam treatment.

-

Cell Seeding and Treatment: Seed P388 murine leukemia cells in 24-well plates. Add indisulam at various concentrations and incubate for 12, 24, or 48 hours.[11]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at 4°C for at least 1 hour.[11]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (50 µg/ml) and RNase A.[11]

-

Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity.[11]

Western Blot Analysis for RBM39 Degradation

This protocol is used to confirm the indisulam-induced degradation of the RBM39 protein.

-

Cell Lysis: Treat cells (e.g., PEO1 ovarian cancer cells) with indisulam for a specified time (e.g., 6 or 48 hours).[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Indisulam represents a fascinating class of anticancer agents that function as molecular glues to induce the degradation of a non-traditional therapeutic target. Its ability to trigger the proteasomal degradation of the splicing factor RBM39 initiates a cascade of events, culminating in widespread pre-mRNA splicing defects and subsequent cell cycle arrest in G1 or G2/M phases. This unique mechanism of action provides a compelling rationale for its continued investigation, particularly in identifying predictive biomarkers, such as DCAF15 expression, and exploring rational combination therapies to enhance its clinical efficacy. The detailed understanding of indisulam's role in modulating the cell cycle offers a solid foundation for researchers and drug developers to further exploit this novel therapeutic strategy.

References

- 1. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indisulam | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 3. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Indisulam Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Indisulam as a Carbonic Anhydrase Inhibitor and Molecular Glue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, E7070) is a sulfonamide-based anticancer agent with a multifaceted mechanism of action. Initially developed as a cell cycle inhibitor, its activity was also strongly linked to the inhibition of carbonic anhydrases (CAs), enzymes crucial for pH regulation, particularly in the hypoxic tumor microenvironment.[1][2][3] More recent and seminal research has redefined its primary anticancer mechanism, identifying indisulam as a "molecular glue."[4][5][6] It selectively induces the proteasomal degradation of the RNA-binding motif protein 39 (RBM39), an essential mRNA splicing factor, by facilitating a novel interaction between RBM39 and the E3 ubiquitin ligase substrate receptor DCAF15.[7][8][9] This guide provides an in-depth technical overview of indisulam, focusing on its dual roles as a carbonic anhydrase inhibitor and a molecular glue degrader, presenting quantitative data, detailed experimental protocols, and visual diagrams of its core mechanisms.

Indisulam as a Carbonic Anhydrase Inhibitor

The sulfonamide moiety is a classic pharmacophore for carbonic anhydrase inhibition, binding to the zinc ion within the enzyme's active site.[10][11] Indisulam is a potent inhibitor of several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.[10][12] The overexpression of hCA IX and hCA XII in hypoxic tumors makes them attractive therapeutic targets, as they contribute to the acidification of the tumor microenvironment, promoting cell invasion and resistance to therapy.[1][13]

Quantitative Inhibition Data

Indisulam demonstrates potent, low-nanomolar inhibition against several key carbonic anhydrase isoforms. Its activity is summarized in the table below.

| Isoform | Inhibition Constant (Kᵢ) | Reference |

| hCA I | 3-65 nM | [3] |

| hCA II | 3-65 nM | [3] |

| hCA IV | 3-65 nM | [3] |

| hCA IX | 3-65 nM | [3] |

| hCA XII | 3-65 nM | [3] |

| hCA XII | 3.0-5.7 nM | [6] |

Table 1: Summary of Indisulam's Inhibitory Activity against Human Carbonic Anhydrase Isoforms.

Structure-Activity Relationship (SAR)

The inhibitory power of sulfonamides like indisulam against carbonic anhydrases is largely governed by the electronic properties of the sulfonamide group (-SO₂NH₂).[14] This group coordinates in a deprotonated state to the Zn(II) ion in the enzyme's active site.[10] The aromatic/heterocyclic portions of the inhibitor molecule further stabilize this binding through interactions with hydrophobic and hydrophilic residues within the catalytic cavity.[15] For indisulam, the specific arrangement of its indolyl and benzenedisulfonamide structure contributes to its high-affinity binding across multiple CA isoforms.

The Molecular Glue Mechanism: RBM39 Degradation

While CA inhibition is a notable activity of indisulam, its primary mechanism for anticancer efficacy is now understood to be its function as a molecular glue.[9] This action is independent of CA inhibition and relies on inducing the degradation of RBM39.[4][5][16][17][18]